molecular formula C16H14BrN3OS B2940034 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797328-48-3

2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2940034
CAS No.: 1797328-48-3
M. Wt: 376.27
InChI Key: BCURKKOIAUINEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 2-bromophenyl group linked to an ethylamine chain substituted with a pyrazole-thiophene moiety. The thiophene and pyrazole rings may contribute to π-π stacking interactions or metal coordination, which are critical in ligand-receptor binding .

Properties

IUPAC Name

2-bromo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c17-13-5-2-1-4-12(13)16(21)18-8-10-20-9-7-14(19-20)15-6-3-11-22-15/h1-7,9,11H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCURKKOIAUINEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the bromination of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. This can be achieved by reacting the benzamide precursor with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an inert solvent like dichloromethane, at room temperature.

Industrial Production Methods

For industrial-scale production, a continuous flow process could be utilized. This method would involve the same bromination reaction, but optimized for large-scale operations, ensuring high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions could target the bromide group, potentially replacing it with a hydrogen atom using reductants such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromide in the benzamide core is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

  • Oxidizing agents: : hydrogen peroxide, m-CPBA

  • Reducing agents: : LiAlH4

  • Nucleophiles: : amines, thiols

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative reactions could yield sulfoxides or sulfones, while nucleophilic substitutions could produce various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its brominated benzamide core allows for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

The pyrazole and thiophene rings confer potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Thus, 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide may be studied for similar applications.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and pharmaceuticals, owing to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects depends on the context of its application. In biological systems, its mechanism might involve binding to specific proteins or enzymes, disrupting their normal function. The pyrazole ring could interact with biological targets via hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences: The core benzamide group is retained, but the substituents differ significantly. Instead of a pyrazole-thiophene-ethyl chain, this compound has a 2-hydroxy-1,1-dimethylethyl group.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, contrasting with the likely multi-step synthesis required for the pyrazole-thiophene-ethyl chain in the target compound.

2-Bromo-N-[1-(4-Methylbenzyl)-1H-Pyrazol-5-yl]benzamide

  • Structural Similarities :
    • Both compounds share the 2-bromobenzamide core.
    • Pyrazole rings are present in both, but the substitution differs: the target compound has a thiophen-2-yl group at the pyrazole’s 3-position and an ethyl chain, whereas this analog features a 4-methylbenzyl group at the pyrazole’s 1-position .
  • The thiophene ring in the target compound could enable additional electronic interactions (e.g., sulfur-mediated hydrogen bonding) absent in the methylbenzyl analog.

N-Ethyl-N-[2-[3-(5-Fluoro-2-pyridinyl)-1H-Pyrazol-1-yl]ethyl]-2-(2H-1,2,3-Triazol-2-yl)-benzamide

  • Pharmacological Context :
    • This compound, a dual orexin receptor antagonist, shares a benzamide backbone and pyrazole-ethylamine substructure with the target compound. However, it includes a triazole ring and a fluoropyridine group, which are critical for receptor binding .
  • Key Differences: The triazole and fluoropyridine substituents likely confer higher receptor specificity compared to the thiophene-pyrazole system in the target compound.

Biological Activity

The compound 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN3OC_{17}H_{18}BrN_3O, with a molecular weight of approximately 440.37 g/mol. The structure includes:

  • A bromo substituent,
  • An ethyl linker,
  • A benzamide moiety,
  • A pyrazole ring,
  • A thiophene ring.

This unique combination of functional groups suggests diverse interactions with biological targets, potentially leading to significant pharmacological effects.

Antiviral Properties

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit significant antiviral activities. For instance, derivatives similar to our compound have shown promising results against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV).

  • In a study by Wu et al., certain pyrazole amides demonstrated effective antiviral properties, with some compounds achieving an EC50 value of 58.7 μg/mL against TMV .
  • Another study highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against HSV, with reductions in plaque formation by up to 69% .

Anticancer Activity

The biological activity of pyrazole derivatives extends to anticancer effects as well. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation.

  • For example, compounds similar to this compound have been reported to inhibit cell growth in various cancer cell lines, although specific IC50 values for this compound are yet to be determined .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityEC50/IC50 Value
Wu et al. (2024)Pyrazole derivativesAntiviral against TMV58.7 μg/mL
Dawood et al. (2024)Pyrazole-thiophene analogsAntiviral against HSVReduction in plaques by 69%
MDPI Study (2021)Pyrazolo[1,5-a]pyrimidinesAnticancer activitySpecific values not reported

These studies indicate that the structural characteristics of pyrazole and thiophene contribute significantly to their biological activities.

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